molecular formula C9H7BrO3 B8565510 3-bromo-6-methoxyisobenzofuran-1(3H)-one

3-bromo-6-methoxyisobenzofuran-1(3H)-one

Cat. No. B8565510
M. Wt: 243.05 g/mol
InChI Key: DIITVNLRWZVLOH-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

6-Methoxy-3H-isobenzofuran-1-one (35.28 g, 0.215 mole), prepared as described in example 34, suspended in CCl4 (350 ml) under N2 was added with N-bromosuccinimide (40 g, 0.225 mole) and benzyl peroxide in catalytic amount, then slowly brought to reflux. After 2.5 hours the heating was stopped and the mixture was left to stand overnight at room temperature. Further catalyst was added and the mixture was heated for further 3.5 hours. The mixture was cooled in ice, filtered over celite washing well with CCl4 and dried to give 41 g of the title compound (yield: 78%).
Quantity
35.28 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1.[Br:13]N1C(=O)CCC1=O.C(OOCC1C=CC=CC=1)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH:7]1[C:6]2[C:10](=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:9](=[O:12])[O:8]1

Inputs

Step One
Name
Quantity
35.28 g
Type
reactant
Smiles
COC1=CC=C2COC(C2=C1)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OOCC1=CC=CC=C1
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Further catalyst was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for further 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
washing well with CCl4
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1OC(C2=CC(=CC=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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